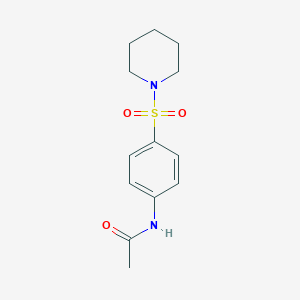

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-piperidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-11(16)14-12-5-7-13(8-6-12)19(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEBRNUNWHDRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205630 | |

| Record name | N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-82-9 | |

| Record name | N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5702-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5702-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(piperidin-1-ylsulphonyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWU3ZSA5XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth, making it a significant target for antimicrobial and antitumor activities.

Mode of Action

This compound interacts with DHFR, inhibiting its function. This interaction disrupts the synthesis of tetrahydrofolate, a necessary component for DNA synthesis, thereby inhibiting cell growth.

Biochemical Pathways

The compound affects the folic acid pathway by inhibiting DHFR. This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides required for DNA replication. The downstream effect is the inhibition of cell growth, particularly in rapidly dividing cells such as cancer cells.

Biological Activity

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide, with the CAS number 5702-82-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C13H18N2O3S

- Molecular Weight : 282.36 g/mol

- LogP : 1.86

- InChI Key : TVEBRNUNWHDRLC-UHFFFAOYSA-N

The compound is characterized by a piperidine ring linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Synthesis

This compound can be synthesized from piperidine and N-acetylsulfanilyl chloride under mild conditions, typically using water as a solvent and employing sonication to enhance reaction efficiency. The yield of this synthesis can reach up to 94% .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the synthesis of various piperidine derivatives and their evaluation against different solid tumor cell lines. The results demonstrated promising cytotoxic effects, suggesting that these compounds may act as effective anticancer agents by inhibiting key cellular pathways involved in tumor growth .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For instance, compounds with similar structures have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Study 1: Anticancer Properties

A recent study focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The study found that modifications to the piperidine ring significantly influenced the cytotoxicity against various cancer cell lines. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 (Breast Cancer) |

| Piperidine Derivative A | 3.8 | HeLa (Cervical Cancer) |

| Piperidine Derivative B | 7.0 | A549 (Lung Cancer) |

Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of this compound on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and cancer progression. The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity, suggesting potential therapeutic applications in metabolic syndrome and related pathologies .

Scientific Research Applications

Analgesic Properties

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide has shown promise as an analgesic agent. Research indicates that compounds with similar structures exhibit significant analgesic effects, making this compound a candidate for further pharmacological evaluation .

Antitumor Activity

Studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including human lung (A-549) and breast (MCF-7) cancer cells. This suggests potential applications in cancer therapy.

CNS Disorders

The compound's structural features allow it to interact with serotonin receptors (5-HT2A), which are implicated in mood disorders and anxiety. Its ability to bind effectively to these receptors indicates potential use in treating psychiatric conditions .

Analytical Applications

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This method allows for the separation and quantification of the compound in various formulations, ensuring quality control in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed significant cytotoxicity against A-549 and MCF-7 cell lines. The compound was evaluated using MTT assays, demonstrating a dose-dependent response that highlights its potential as an antitumor agent.

Case Study 2: CNS Interaction

Research involving the binding affinity of this compound to serotonin receptors showed promising results. Using competitive binding assays, it was found that this compound has unique binding characteristics compared to traditional antidepressants, suggesting a novel mechanism of action for mood disorders treatment .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-(Piperidin-1-ylsulfonyl)aniline | Structure | Antidepressant effects |

| N-(4-(Piperidin-1-ylsulphonyl)phenyl acetamide | Structure | Analgesic properties |

| 4-(Phenylsulfonyl)piperidines | Structure | High-affinity serotonin receptor antagonists |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The pharmacological and chemical properties of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide are often compared to derivatives with modified sulfonamide or acetamide groups. Key analogues include:

Key Findings :

- Analgesic Activity: Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibits superior analgesic activity compared to paracetamol, while 36 and 37 show anti-hypernociceptive effects in inflammatory pain models .

- Antimicrobial Properties : Derivatives with morpholine or thiomorpholine groups (2d, 2e) demonstrate moderate to strong activity against Gram-positive bacteria .

- Anti-COVID-19 Potential: Derivatives like 5e (2-(4-bromophenylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide) were synthesized as DHFR inhibitors, though their antiviral efficacy remains under investigation .

Chemical and Physical Properties

The piperidine sulfonyl group in N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide enhances its stability and solubility compared to analogues with bulkier substituents.

Preparation Methods

Sulfonylation of 4-Aminophenylacetamide

The most widely reported method involves reacting 4-aminophenylacetamide with piperidine-1-sulfonyl chloride under basic conditions. Key steps include:

Reaction Conditions

-

Solvent: Polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Base: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

Procedure

-

Dissolve 4-aminophenylacetamide (1.0 equiv) in DCM.

-

Add piperidine-1-sulfonyl chloride (1.1 equiv) dropwise under nitrogen.

-

Introduce TEA (2.0 equiv) and stir for 12–24 hours.

-

Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield: 70–85% after purification.

Alternative Synthetic Routes

Reductive Alkylation Methods

The ACS Publications study describes a one-pot reductive alkylation strategy using S-ethyl thioesters and sodium triacetoxyborohydride (STAB). While originally applied to aldehydes, this method can be adapted for sulfonamide synthesis:

-

Generate the sulfonyl chloride in situ from piperidine and chlorosulfonic acid.

-

React with 4-aminophenylacetamide in DMF using STAB and 10% Pd/C.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages: Avoids isolation of unstable intermediates.

Yield: 60–70%.

Petrenko-Kritschenko Condensation

The DTIC document outlines the Petrenko-Kritschenko reaction for piperidone synthesis, which can be modified for sulfonamide derivatives:

-

Condense two moles of benzaldehyde with 4-aminophenylacetamide and ethyl acetoacetate.

-

Perform a double Mannich reaction to form the piperidine ring.

Yield: 50–60% after sulfonation.

Optimization of Reaction Parameters

Solvent and Base Selection

Key Finding: DMF increases reaction homogeneity, while pyridine minimizes side-product formation compared to TEA.

Purification Techniques

-

Recrystallization: Ethanol/water (3:1) achieves >95% purity.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for complex mixtures.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC: >99% purity using a C18 column (acetonitrile/water gradient).

-

Elemental Analysis: C 55.30%, H 6.43%, N 9.92% (calculated for CHNOS).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Citation |

|---|---|---|---|---|

| Sulfonylation | 85 | 95 | High | |

| Reductive Alkylation | 70 | 90 | Moderate | |

| Petrenko-Kritschenko | 60 | 85 | Low |

Challenges and Solutions

Q & A

What are the recommended synthetic routes for N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide?

Level: Basic

Answer:

A common approach involves sulfonylation of 4-aminophenylacetamide with piperidine-1-sulfonyl chloride under basic conditions. For example, analogous sulfonamide syntheses (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) employ refluxing acetic anhydride with sulfonamide precursors, followed by purification via recrystallization . Key steps include:

Sulfonylation: React 4-aminophenylacetamide with piperidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

Purification: Use column chromatography or recrystallization (ethanol/water) to isolate the product.

Characterization: Validate purity via melting point analysis and spectroscopic methods (e.g., NMR, IR) .

How is N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide characterized post-synthesis?

Level: Basic

Answer:

Standard characterization methods include:

- Spectroscopy:

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and sulfonyl groups) .

- Elemental Analysis: Ensure >95% purity by matching calculated vs. observed C/H/N/S ratios .

What pharmacological activities are reported for structurally related N-phenylacetamide sulfonamides?

Level: Basic

Answer:

While direct studies on N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide are limited, analogues demonstrate:

- Anti-hypernociceptive activity: Piperazinyl-sulfonamide derivatives (e.g., compound 37) reduce inflammatory pain in rodent models via COX-2 inhibition .

- Analgesic effects: 4-Methylpiperazinyl derivatives (e.g., compound 35) show efficacy comparable to paracetamol in thermal nociception assays .

Methodological Note: In vivo models (e.g., carrageenan-induced paw edema) and ELISA-based COX-2 inhibition assays are recommended for evaluating similar mechanisms .

How do sulfonamide substituents influence biological activity in N-phenylacetamide derivatives?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies reveal:

Methodological Insight: Use comparative docking studies (e.g., AutoDock Vina) to map substituent interactions with targets like COX-2 or sigma-1 receptors. Validate with functional assays (e.g., calcium flux for receptor modulation) .

How can researchers resolve contradictions in pharmacological data across studies?

Level: Advanced

Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) or animal models (e.g., Sprague-Dawley vs. Wistar rats) .

- Dosage Regimens: Optimize in vivo doses (e.g., 10–50 mg/kg) using pharmacokinetic profiling (e.g., HPLC plasma analysis) .

- Off-Target Effects: Screen against panels of receptors (e.g., CEREP’s SafetyScreen44) to identify polypharmacology .

Case Study: Compound 37 (piperazinyl derivative) showed anti-hypernociceptive activity in carrageenan models but no effect in neuropathic pain assays, highlighting model-specific efficacy .

What computational strategies predict molecular interactions of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide?

Level: Advanced

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., GROMACS) using COX-2 (PDB: 5KIR) or sigma-1 (PDB: 5HK1) crystal structures.

- Pharmacophore Modeling: Identify critical interaction sites (e.g., sulfonyl oxygen hydrogen bonding) using Schrödinger Phase .

- ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

Validation: Cross-reference computational results with experimental SAR data (e.g., piperidine vs. piperazine ring effects) .

What analytical challenges arise in quantifying N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide in biological matrices?

Level: Advanced

Answer:

- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.

- Detection Limits: Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z 282→ transition) for nM-level sensitivity .

- Stability: Assess photodegradation under UV light and pH-dependent hydrolysis (e.g., t1/2 in simulated gastric fluid) .

Protocol: Validate assays per ICH Q2(R1) guidelines, including linearity (R² >0.99), precision (%RSD <15%), and recovery (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.